molecular formula C13H8N2O5 B3000724 2-(2-furylmethyl)-4-nitro-1H-isoindole-1,3(2H)-dione CAS No. 667446-41-5

2-(2-furylmethyl)-4-nitro-1H-isoindole-1,3(2H)-dione

Cat. No.: B3000724
CAS No.: 667446-41-5
M. Wt: 272.216
InChI Key: INAULTGLYURLBW-UHFFFAOYSA-N
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Description

2-(2-furylmethyl)-4-nitro-1H-isoindole-1,3(2H)-dione is a heterocyclic compound that features a furan ring and a nitro-substituted isoindole dione

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-furylmethyl)-4-nitro-1H-isoindole-1,3(2H)-dione typically involves multi-step reactions starting from commercially available precursors. One common method involves the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the furan ring to the isoindole dione: This step often involves a coupling reaction, such as a Suzuki-Miyaura coupling, where the furan ring is attached to the isoindole dione core.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(2-furylmethyl)-4-nitro-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the nitro group or the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas, or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles such as amines or thiols can be employed under appropriate conditions.

Major Products

    Oxidation: Furanones or other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted isoindole dione derivatives depending on the reagents used.

Scientific Research Applications

2-(2-furylmethyl)-4-nitro-1H-isoindole-1,3(2H)-dione has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies to understand its interaction with biological molecules and its potential as a bioactive compound.

Mechanism of Action

The mechanism of action of 2-(2-furylmethyl)-4-nitro-1H-isoindole-1,3(2H)-dione depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-furylmethyl)-1H-isoindole-1,3(2H)-dione: Lacks the nitro group, which may result in different reactivity and biological activity.

    4-nitro-1H-isoindole-1,3(2H)-dione: Lacks the furan ring, which may affect its electronic properties and reactivity.

    2-(2-thienylmethyl)-4-nitro-1H-isoindole-1,3(2H)-dione: Contains a thiophene ring instead of a furan ring, which may influence its chemical and biological properties.

Uniqueness

The presence of both the furan ring and the nitro group in 2-(2-furylmethyl)-4-nitro-1H-isoindole-1,3(2H)-dione makes it unique, as it combines the reactivity of the furan ring with the electron-withdrawing effects of the nitro group. This combination can lead to unique chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(furan-2-ylmethyl)-4-nitroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O5/c16-12-9-4-1-5-10(15(18)19)11(9)13(17)14(12)7-8-3-2-6-20-8/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INAULTGLYURLBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N(C2=O)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

667446-41-5
Record name 2-(2-Furylmethyl)-4-nitro-1H-isoindole-1,3(2H)-dione
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